molecular formula C11H8ClNO B081640 (4-chlorophenyl)(1H-pyrrol-2-yl)methanone CAS No. 13169-71-6

(4-chlorophenyl)(1H-pyrrol-2-yl)methanone

Cat. No. B081640
M. Wt: 205.64 g/mol
InChI Key: YTVORWPYOKKVAM-UHFFFAOYSA-N
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Patent
US04002643

Procedure details

A mixture of 183 g (1 mole) of p-chloro-N,N-dimethylbenzamide and 153g (1 mole) of phophorous oxychloride in 300 ml of 1,2-dichloroethane is heated under reflux for 30 minutes, after which a solution of 67g (1 mole) of pyrrole in 300 ml of dichloroethane is added drop-wise. It is cooled and a solution of 408g (3 moles) of sodium acetate trihydrate in 1600 ml of water is added dropwise for 45 minutes, after which the mixture is again heated under reflux for 30 minutes. The resulting mixture is poured onto ice, the organic layer is separated, and the aqueous layer is washed with chloroform. The combined organic solutions are washed with sodium bicarbonate and brine and dried over magnesium sulfate. Evaporation of the solvent in vacuo gives a dark oil, which is distilled in vacuo through a heated Vigreaux column to give a white solid; mp 106°-9° C. It is recrystallized from cyclohexane to give 2-p-chlorobenzoylpyrrole as white needles; m.p. 110°-113° C.
Quantity
183 g
Type
reactant
Reaction Step One
[Compound]
Name
153g
Quantity
1 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
[Compound]
Name
67g
Quantity
1 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two
[Compound]
Name
408g
Quantity
3 mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
1600 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:12]=[CH:11][C:5]([C:6](N(C)C)=[O:7])=[CH:4][CH:3]=1.O(Cl)Cl.[NH:16]1[CH:20]=[CH:19][CH:18]=[CH:17]1.O.O.O.C([O-])(=O)C.[Na+]>ClCCCl.ClC(Cl)C.O>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([C:6]([C:17]2[NH:16][CH:20]=[CH:19][CH:18]=2)=[O:7])=[CH:11][CH:12]=1 |f:3.4.5.6.7|

Inputs

Step One
Name
Quantity
183 g
Type
reactant
Smiles
ClC1=CC=C(C(=O)N(C)C)C=C1
Name
153g
Quantity
1 mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O(Cl)Cl
Name
Quantity
300 mL
Type
solvent
Smiles
ClCCCl
Step Two
Name
67g
Quantity
1 mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C=CC=C1
Name
Quantity
300 mL
Type
solvent
Smiles
ClC(C)Cl
Step Three
Name
408g
Quantity
3 mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.O.O.C(C)(=O)[O-].[Na+]
Name
Quantity
1600 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
It is cooled
TEMPERATURE
Type
TEMPERATURE
Details
after which the mixture is again heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 30 minutes
Duration
30 min
ADDITION
Type
ADDITION
Details
The resulting mixture is poured onto ice
CUSTOM
Type
CUSTOM
Details
the organic layer is separated
WASH
Type
WASH
Details
the aqueous layer is washed with chloroform
WASH
Type
WASH
Details
The combined organic solutions are washed with sodium bicarbonate and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvent in vacuo
CUSTOM
Type
CUSTOM
Details
gives a dark oil, which
DISTILLATION
Type
DISTILLATION
Details
is distilled in vacuo through a heated Vigreaux column
CUSTOM
Type
CUSTOM
Details
to give a white solid
CUSTOM
Type
CUSTOM
Details
It is recrystallized from cyclohexane

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C(=O)C=2NC=CC2)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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